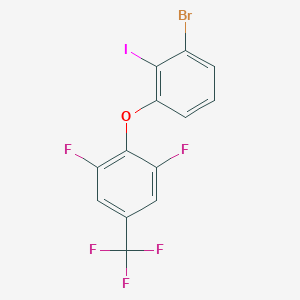
2-(3-Bromo-2-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-2-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound that features multiple halogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, including halogenation and coupling reactions. A common approach might involve:
Halogenation: Introducing bromine and iodine atoms into the phenoxy ring through electrophilic aromatic substitution.
Coupling Reactions: Using Suzuki or Heck coupling reactions to attach the difluoro and trifluoromethyl groups to the benzene ring.
Industrial Production Methods
Industrial production methods would likely scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy group.
Reduction: Reduction reactions could target the halogen atoms, potentially replacing them with hydrogen.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents like sodium hydride or lithium diisopropylamide for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield phenolic compounds, while reduction could produce dehalogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, it might be used to study the effects of halogenated aromatic compounds on biological systems, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, it might be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in a biological context, the compound might interact with specific enzymes or receptors, modulating their activity. The presence of multiple halogen atoms could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-2-chloro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- 2-(3-Iodo-2-chloro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
Uniqueness
What sets 2-(3-Bromo-2-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene apart is the specific combination of halogen atoms, which can significantly influence its chemical reactivity and potential applications. The presence of both bromine and iodine, along with multiple fluorine atoms, makes it a unique candidate for various chemical transformations and applications.
Properties
Molecular Formula |
C13H5BrF5IO |
|---|---|
Molecular Weight |
478.98 g/mol |
IUPAC Name |
2-(3-bromo-2-iodophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H5BrF5IO/c14-7-2-1-3-10(11(7)20)21-12-8(15)4-6(5-9(12)16)13(17,18)19/h1-5H |
InChI Key |
IKHLYZCPLPLFAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)I)OC2=C(C=C(C=C2F)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



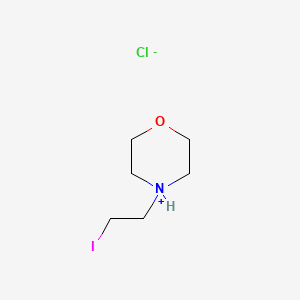



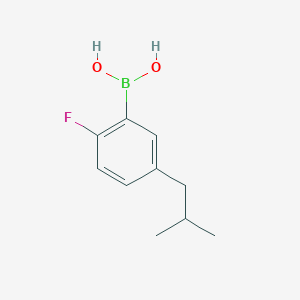
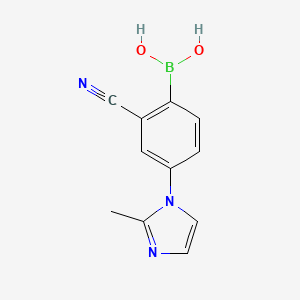
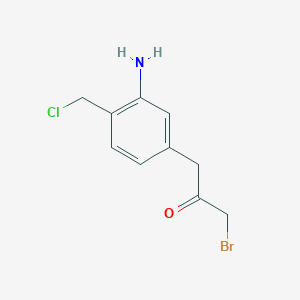
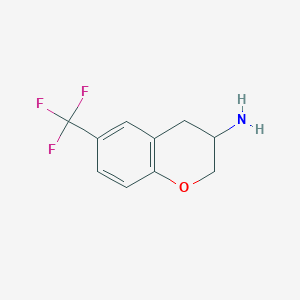
![[5-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14074367.png)
![3-(3-Methyl[1,2,4]triazolo[3,4-f][1,2,4]triazin-8(5H)-ylidene)quinoxalin-2(3H)-one](/img/structure/B14074371.png)
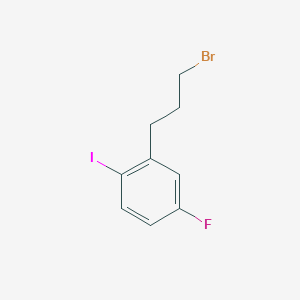
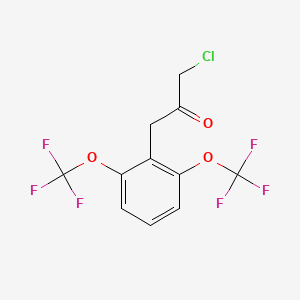
![Methyl 3-[chloro(dimethyl)silyl]propanoate](/img/structure/B14074386.png)
